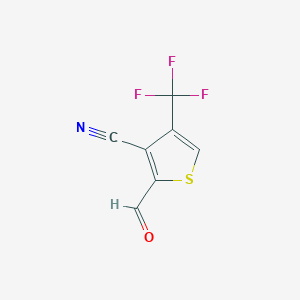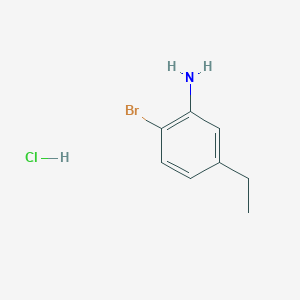
2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile” is a chemical compound with the CAS Number: 2243516-48-3 . It has a molecular weight of 205.16 .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to produce aminothiophene derivatives .Molecular Structure Analysis
The InChI code for “2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile” is 1S/C7H2F3NOS/c8-7(9,10)5-3-13-6(2-12)4(5)1-11/h2-3H .Chemical Reactions Analysis
While specific chemical reactions involving “2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile” are not mentioned in the search results, thiophene derivatives are known to be involved in a variety of reactions. For instance, they can be used as substrates in the palladium-Tedicyp catalyzed Suzuki coupling reaction with different aryl bromides .Wissenschaftliche Forschungsanwendungen
Structural Characterization and Material Properties
- Thiophene-Based Imine Compounds : Thiophene-based imine compounds derived from 2-amino-4-phenylthiophene-3-carbonitrile and similar structures have been studied for their structural characteristics, electrochemical, photophysical, and thermal properties. These compounds demonstrate significant interactions within their structures, stabilized by various contacts. Their electrochemical and photoluminescence properties, as well as thermal stability, have been investigated, indicating potential applications in material science and electronic devices (Yildiz et al., 2017).
Synthesis of Novel Compounds
- Pyrrolobenzo[b]thieno[1,4]diazepines Synthesis : Research shows the conversion of structures related to 2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile into pyrrolobenzo[b]thieno[1,4]diazepines, demonstrating the compound's versatility as a synthon in synthesizing complex molecular structures (El-Kashef et al., 2007).
Electrochemical and Photophysical Applications
- Electrochromic Properties of Polymers and Co-polymers : The synthesis of new derivatives related to 2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile and the investigation of the electrochromic properties of their homopolymers and co-polymers suggest potential applications in electrochromic devices (ECD) due to their stability, fast response time, and good optical contrast (Abaci et al., 2016).
Drug Design and Biological Activities
- Antifungal Activities and Drug Design : Some derivatives related to 2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile have been screened for their antifungal activities and used in computer-aided drug design studies. These studies aim to predict structural characteristics that influence the biological activities of these compounds, providing insights into the synthesis of new derivatives with improved therapeutic potential (Scotti et al., 2012).
Optical Properties and Solid-State Emission
- Optical Properties and Solid-State Emission of Poly(thiophene)s : Postfunctionalization of poly(3-hexylthiophene) with various functional groups, including those related to 2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile, allows systematic study of electronic and steric effects on optical and photophysical properties. This research aids in understanding how molecular control can tune optical properties and enhance solid-state emission, relevant for applications in optoelectronics and display technologies (Li et al., 2002).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-formyl-4-(trifluoromethyl)thiophene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3NOS/c8-7(9,10)5-3-13-6(2-12)4(5)1-11/h2-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPSYEYFIMOVKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)C=O)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-ethyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2428806.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide hydrochloride](/img/structure/B2428808.png)

![(2-bromophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2428812.png)




![N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2428820.png)